N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyridazine core: This can be achieved by cyclizing the appropriate hydrazine derivative with a diketone or a similar precursor.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the pyridazine ring using an ethylsulfonyl chloride reagent under basic conditions.
Attachment of the phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using the appropriate phenylboronic acid or halide.
Introduction of the dimethoxybenzenesulfonamide moiety: This final step involves the sulfonylation of the phenyl ring with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating receptors: It could interact with cellular receptors, altering signal transduction pathways.
Inducing apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl and dimethoxybenzenesulfonamide moieties may enhance its pharmacological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)19-11-9-16(28-2)13-18(19)29-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJONCBSQLALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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